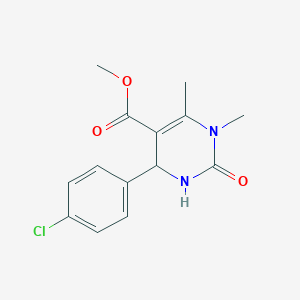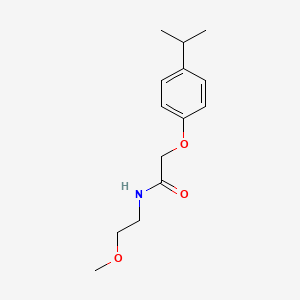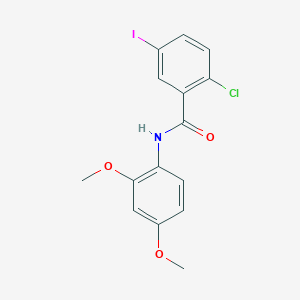
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EiBGM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EiBGM is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways in the human body.
Mechanism of Action
The mechanism of action of EiBGM involves its ability to inhibit various enzymes and signaling pathways in the human body. EiBGM has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also inhibits the activity of protein kinase C, which is involved in various signaling pathways in the human body, leading to the inhibition of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EiBGM are dependent on its inhibitory effects on enzymes and signaling pathways in the human body. EiBGM has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also has anti-inflammatory effects by inhibiting the activity of protein kinase C, leading to the inhibition of inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using EiBGM in lab experiments include its ability to inhibit various enzymes and signaling pathways in the human body, making it a potential candidate for the treatment of various diseases. The limitations of using EiBGM in lab experiments include its toxicity and the need for further optimization of its synthesis method to increase its yield and purity.
Future Directions
For research on EiBGM include the optimization of its synthesis method to increase its yield and purity, the development of more potent analogs of EiBGM, and the investigation of its potential therapeutic applications in various diseases. EiBGM has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of EiBGM involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of N-isobutyl-N-(methylsulfonyl)glycinamide with 2-ethylphenyl magnesium bromide to form the intermediate compound. The intermediate compound is then reacted with N-iodosuccinimide to form the final product, EiBGM. The synthesis method of EiBGM has been optimized over the years to increase its yield and purity.
Scientific Research Applications
EiBGM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on enzymes such as histone deacetylases, which are involved in the regulation of gene expression. EiBGM has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the human body. These inhibitory effects of EiBGM make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-13-8-6-7-9-14(13)17(21(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODAUJHVBZILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)
![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)